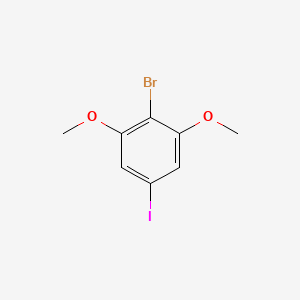

2-Bromo-5-iodo-1,3-dimethoxybenzene

Description

Importance of Halogenated Arenes in Contemporary Organic Synthesis

Halogenated arenes are foundational to contemporary organic synthesis due to their versatility as chemical intermediates. numberanalytics.comnumberanalytics.com The introduction of halogen atoms—such as bromine and iodine—onto an aromatic ring like benzene (B151609) significantly alters its electronic properties and provides reactive handles for a multitude of transformations. numberanalytics.comnumberanalytics.com These compounds are not merely simple solvents but are critical starting materials for constructing a wide array of more complex molecules. ncert.nic.in

The carbon-halogen bond in aryl halides is a key functional group that enables powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, heavily rely on aryl halides as electrophilic partners. researchgate.netuzh.chresearchgate.net This capability has made them indispensable in the production of pharmaceuticals, agrochemicals, dyes, advanced materials, and specialty chemicals. sparkl.menumberanalytics.com Many clinically useful drugs and natural products contain a halogenated arene motif, including the antibiotic chloramphenicol (B1208) and the antimalarial drug chloroquine. ncert.nic.in The ability to selectively introduce and then modify a halogen on an aromatic ring is a cornerstone of modern molecular design and manufacturing. numberanalytics.commdpi-res.com

Chemical Significance of 1,3-Dimethoxybenzene (B93181) Derivatives in Advanced Materials and Medicinal Chemistry Precursors

The 1,3-dimethoxybenzene scaffold, also known as resorcinol (B1680541) dimethyl ether, is a valuable precursor in the synthesis of a diverse range of functional molecules. ontosight.aimedchemexpress.com The two methoxy (B1213986) groups on the benzene ring are electron-donating, which influences the reactivity of the aromatic core and provides specific steric and electronic properties to the final products. These derivatives are crucial intermediates in the development of new medicines and materials. ontosight.ai

In medicinal chemistry, the 1,3-dimethoxybenzene moiety is incorporated into the structure of various therapeutic agents. For example, it has been used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases. acs.org It also serves as a building block for novel antioxidants and enzyme inhibitors, such as those targeting acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. sigmaaldrich.comnih.gov Furthermore, derivatives have been developed for PET imaging agents, showcasing their utility in diagnostics. sigmaaldrich.com In materials science, 1,3-dimethoxybenzene is used to create novel macrocyclic molecules like resorcinarenes for host-guest chemistry and as an initiator in the synthesis of specialized polymers and resins. sigmaaldrich.comchemicalbook.com

Research Landscape of 2-Bromo-5-iodo-1,3-dimethoxybenzene: A Dually Functionalized Arene for Orthogonal Reactivity

This compound is a dihalogenated arene that has attracted interest for its potential in complex, multi-step syntheses. The presence of two different halogen atoms on the same aromatic ring allows for "orthogonal reactivity"—the selective reaction of one halogen while the other remains intact for a subsequent transformation. This is possible due to the differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The C-I bond is generally more reactive than the C-Br bond in many catalytic processes, particularly palladium-catalyzed cross-coupling reactions. This reactivity difference allows chemists to first perform a reaction at the iodo-substituted position (C5) and then, in a later step, target the bromo-substituted position (C2). This stepwise functionalization is a powerful strategy for the convergent synthesis of complex molecules, enabling the controlled introduction of different substituents at specific locations on the aromatic ring. researchgate.net Research into such dually functionalized systems is crucial for building molecular chains and other precisely engineered structures. researchgate.net While specific, extensive research focusing solely on this compound is not widely published, its utility is demonstrated by its role as a key intermediate in synthetic pathways where sequential cross-coupling reactions are required. The principles of halogen exchange reactions, like the aromatic Finkelstein reaction, further highlight the synthetic flexibility offered by having two distinct halogens on one scaffold. researchgate.net

Below are the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Bromo-4-iodo-2,6-dimethoxybenzene |

| CAS Number | 1318133-20-8 |

| Molecular Formula | C₈H₈BrIO₂ |

| Molecular Weight | 358.96 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-1,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBWHOUPJUHSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Iodo 1,3 Dimethoxybenzene Transformations

Cross-Coupling Reactions of Dihalogenated Arenes

Dihalogenated arenes containing two different halogen atoms, such as 2-Bromo-5-iodo-1,3-dimethoxybenzene, are valuable building blocks for sequential or orthogonal cross-coupling reactions. The ability to selectively functionalize one C-X bond while leaving the other intact allows for a stepwise and controlled synthesis of polysubstituted aromatic systems. This selectivity is primarily governed by the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds, which generally follows the trend C–I < C–Br < C–Cl < C–F. nih.gov In palladium-catalyzed reactions, this trend translates to a higher propensity for the metal to undergo oxidative addition into the weaker C-I bond over the stronger C-Br bond, forming the basis for chemoselectivity. nih.govwhiterose.ac.uk

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The general catalytic cycle involves three fundamental steps: oxidative addition of an organohalide to a Pd(0) species, transmetalation of an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comodinity.com For dihaloarenes like this compound, the first step, oxidative addition, is typically the selectivity-determining step. The preferential cleavage of the C-I bond allows for selective coupling at the 5-position of the benzene (B151609) ring.

The Negishi coupling utilizes highly reactive organozinc reagents to couple with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and high functional group tolerance. wikipedia.org In the context of this compound, the higher reactivity of the C-I bond towards oxidative addition with palladium(0) allows for selective coupling at this position. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve monosubstitution at the iodo-position while leaving the bromo-position intact for subsequent transformations. Studies on similar bromo(iodo)arenes have demonstrated that this selectivity is achievable, providing a reliable method for stepwise functionalization. uni-muenchen.de

Table 1: Representative Conditions for Selective Negishi Coupling of Dihaloarenes

| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | PhZnCl | Pd(PPh₃)₄ | THF | 25 | 98 (Iodo-coupled) | nih.gov |

| 1-Bromo-3-iodobenzene | EtZnBr | Pd(dba)₂ / S-Phos | THF | RT | 95 (Iodo-coupled) | uni-muenchen.de |

This table presents data for analogous compounds to illustrate the principles of selective Negishi coupling.

The Suzuki-Miyaura coupling, which pairs organoboron reagents with organic halides, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. youtube.comnih.gov This reaction is particularly well-suited for demonstrating the concept of orthogonal reactivity with substrates like this compound. Orthogonal synthesis involves the sequential, selective functionalization of multiple reactive sites.

The first Suzuki-Miyaura coupling can be performed selectively at the more reactive C-I bond. The resulting bromo-substituted biaryl product can then be isolated and subjected to a second, different Suzuki-Miyaura coupling (or another type of cross-coupling) at the remaining C-Br bond. This strategy allows for the controlled and predictable synthesis of complex, unsymmetrically substituted biaryls. The choice of catalyst, ligand, and base can be tuned to optimize the selectivity for the C-I bond in the first step and to facilitate the reaction at the less reactive C-Br bond in the second. nih.govrsc.org

Table 2: Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 97 | researchgate.net |

| 4-Bromo-2-iodoaniline | 4-Methylphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 92 | nih.gov |

This table presents data for analogous compounds to illustrate the principles of selective Suzuki-Miyaura coupling.

The Stille coupling involves the reaction of organostannanes with organic halides. wikipedia.orglibretexts.org While the toxicity of organotin compounds is a drawback, the reaction is valued for its tolerance of a wide range of functional groups and its insensitivity to moisture and air. organic-chemistry.org Similar to other palladium-catalyzed methods, the Stille reaction on this compound is expected to proceed with high selectivity at the C-I bond.

The reaction conditions, particularly the choice of ligand and additives like Cu(I) salts, can be optimized to ensure exclusive reaction at the iodo-position. organic-chemistry.org The resulting 2-bromo-5-aryl-1,3-dimethoxybenzene can then serve as a substrate for further functionalization at the bromine position.

Table 3: Examples of Selective Stille Coupling on Dihaloarenes

| Aryl Halide | Organostannane | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | (Vinyl)SnBu₃ | Pd(PPh₃)₄ | THF | 60 | 92 (Iodo-coupled) | wikipedia.org |

| 4-Bromo-1-iodobenzene | (Ph)SnBu₃ | PdCl₂(PPh₃)₂ | Toluene | 100 | 85 (Iodo-coupled) | researchgate.net |

This table presents data for analogous compounds to illustrate the principles of selective Stille coupling.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for the arylation or vinylation of alkenes using aryl or vinyl halides. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. For this compound, the Heck reaction offers a route to selectively introduce a vinyl group at the 5-position.

The higher reactivity of the C-I bond ensures that the olefination occurs chemoselectively at this site, leaving the C-Br bond available for subsequent transformations. beilstein-journals.org This allows for the synthesis of styrenyl-type intermediates which are valuable in polymer and materials science, as well as in the synthesis of natural products. An experiment involving an isomer of bromoiodobenzene and acrylic acid demonstrated a successful Heck reaction, yielding trans-2-bromocinnamic acid, which supports the principle of selective olefination at the more reactive halogen site. odinity.com

Table 4: Representative Conditions for Selective Heck Olefination

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ | Et₃N | DMF | 36 | odinity.com |

| 1-Bromo-4-iodobenzene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 95 (Iodo-coupled) | wikipedia.org |

This table presents data for analogous compounds to illustrate the principles of selective Heck olefination.

Copper-Mediated (Ullmann-type) Coupling Reactions

The Ullmann reaction, or Ullmann condensation, traditionally employs copper or copper salts to catalyze the formation of C-C (biaryl synthesis) and C-heteroatom (C-O, C-N, C-S) bonds. wikipedia.orgorganic-chemistry.org While classic Ullmann conditions are often harsh, requiring high temperatures, modern protocols using ligands such as phenanthrolines or amino acids have enabled these reactions to proceed under milder conditions. magtech.com.cn

In the case of this compound, Ullmann-type couplings with nucleophiles like phenols, anilines, or thiols would be expected to show selectivity for the more labile C-I bond. However, the electron-rich nature and steric hindrance of the substrate can make it less reactive in these transformations. wikipedia.org Unsuccessful attempts to couple the related 2-iodo-1,3-dimethoxybenzene (B102195) with imidazole (B134444) and benzimidazole (B57391) using both copper and palladium catalysis highlight the challenges that can be encountered with sterically hindered and electron-rich aryl halides. wikipedia.org Despite these challenges, the development of highly active catalyst systems continues to expand the scope of Ullmann-type reactions.

Table 5: Examples of Ullmann-Type Coupling Reactions

| Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Ref. |

|---|---|---|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Aniline | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | wikipedia.org |

| 4-Chloronitrobenzene | Phenol | Cu Powder | K₂CO₃ | Pyridine | 150-200 | wikipedia.org |

This table presents data for analogous compounds to illustrate the principles of Ullmann-type coupling.

Chemo- and Regioselectivity in Cross-Coupling of Aryl Bromides and Iodides

The presence of two different halogen atoms, bromine and iodine, on the this compound ring presents a challenge and an opportunity in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Generally, the C-I bond is more reactive than the C-Br bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel. This difference in reactivity forms the basis for chemoselective cross-coupling reactions.

Catalytic systems have been developed to exploit this reactivity difference. For instance, palladium-catalyzed reactions, like the Suzuki or Sonogashira coupling, can often be tuned to selectively react at the iodo position while leaving the bromo position intact. This is achieved by careful control of reaction conditions, including the choice of catalyst, ligand, base, and temperature. The higher bond dissociation energy of the C-Br bond compared to the C-I bond means that more forcing conditions are typically required to activate the C-Br bond. organic-chemistry.orgnih.govnih.govresearchgate.netrsc.org

However, in some palladium-catalyzed C-N cross-coupling reactions, aryl iodides have been found to be less effective substrates than aryl bromides. nih.govmit.eduacs.org This has been attributed to the inhibitory effect of the iodide byproduct (NaI) on the catalyst. nih.govmit.eduacs.org The use of specific biarylphosphine ligands and solvent systems where the iodide byproduct is insoluble can overcome this limitation, leading to highly efficient couplings of aryl iodides. nih.govmit.eduacs.org Nickel-based catalyst systems have also shown promise in achieving selective cross-coupling of aryl bromides and chlorides. acs.org

The regioselectivity of these reactions is primarily dictated by the position of the halogens on the aromatic ring. In the case of this compound, selective reaction at the 5-position (iodo) would yield a 2-bromo-5-substituted-1,3-dimethoxybenzene. Subsequent coupling at the 2-position (bromo) would then introduce a second, different substituent. This stepwise approach allows for the synthesis of unsymmetrically substituted 1,3-dimethoxybenzene (B93181) derivatives.

| Reaction Type | Catalyst System | Selectivity | Key Factors |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 / Base | High for C-I over C-Br | Lower C-I bond energy |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI / Base | High for C-I over C-Br | Differential oxidative addition rates |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Biarylphosphine Ligand | Can be selective for C-Br over C-I | Ligand choice, solvent effects, iodide byproduct inhibition nih.govmit.eduacs.org |

| Cross-Electrophile Coupling | NiBr2/terpyridine / Zn | Selective for aryl bromide over heteroaryl chloride acs.org | Formation of an arylzinc intermediate acs.org |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Dimethoxybenzenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are generally electron-rich and thus not good substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can activate the ring towards SNAr. wikipedia.orgyoutube.com

In this compound, the dimethoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. The bromo and iodo groups are weakly deactivating but are not typically sufficient to promote SNAr with common nucleophiles under standard conditions. wikipedia.org Therefore, direct SNAr on this compound is generally not a facile process.

For SNAr to occur on halogenated dimethoxybenzenes, more forcing conditions or the presence of a strong directing group would be necessary. For instance, the introduction of a strongly electron-withdrawing group, such as a nitro group, would significantly increase the reactivity of the ring towards nucleophiles. The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I, which is the opposite of what is observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the attack of the nucleophile, not the cleavage of the carbon-halogen bond. wikipedia.org

Recent studies have shown that directed nucleophilic aromatic substitution can occur on ortho-iodobenzamides in the presence of pyridine, without the need for a strong electron-withdrawing group. rsc.org This suggests the possibility of developing similar strategies for other halogenated aromatic compounds.

Electrophilic Aromatic Reactions of the Substituted Aromatic Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. The regiochemical outcome of EAS on a substituted benzene ring is governed by the directing effects of the existing substituents. Substituents are classified as either activating or deactivating, and as ortho, para, or meta directors. organicchemistrytutor.comlibretexts.orglibretexts.orgyoutube.com

In this compound, we have three types of substituents to consider:

Dimethoxy groups (-OCH3): These are strongly activating and ortho, para-directing due to their ability to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com

Bromo (-Br) and Iodo (-I) groups: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. organicchemistrytutor.comlibretexts.orgyoutube.com

When multiple substituents are present, the most strongly activating group generally controls the position of further substitution. masterorganicchemistry.com In this case, the dimethoxy groups are the most powerful activating groups and will direct incoming electrophiles. The positions ortho and para to the methoxy (B1213986) groups are C2, C4, C6, and C5. However, positions C2 and C5 are already substituted. The remaining available positions are C4 and C6.

Steric hindrance also plays a crucial role. masterorganicchemistry.com The positions ortho to the existing substituents may be sterically hindered. In this compound, the C4 and C6 positions are electronically favored for electrophilic attack. The C4 position is flanked by the iodo and a methoxy group, while the C6 position is adjacent to the bromo group. The larger size of the iodine atom compared to the bromine atom might lead to a preference for substitution at the C6 position to minimize steric repulsion. However, the interplay of electronic and steric effects can be complex, and the actual product distribution may depend on the specific electrophile and reaction conditions. Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) is a common laboratory experiment illustrating these principles. nih.govquizlet.commnstate.eduyoutube.com

| Substituent | Activating/Deactivating | Directing Effect | Governing Effect |

|---|---|---|---|

| -OCH3 | Strongly Activating | Ortho, Para | Resonance (Donating) organicchemistrytutor.comyoutube.com |

| -Br | Weakly Deactivating | Ortho, Para | Inductive (Withdrawing) and Resonance (Donating) organicchemistrytutor.comlibretexts.orgyoutube.com |

| -I | Weakly Deactivating | Ortho, Para | Inductive (Withdrawing) and Resonance (Donating) organicchemistrytutor.comlibretexts.org |

Redox Chemistry of this compound: Investigation of Reduction and Oxidation Pathways

The redox chemistry of this compound involves both the reduction of the aryl halides and the oxidation of the dimethoxybenzene core.

Reduction: The bromo and iodo substituents can be removed through reductive dehalogenation. Aryl halides can be reduced to the corresponding arenes using various methods. organic-chemistry.org Catalytic hydrogenation over a palladium catalyst is a common method, and bromides are generally reduced more readily than chlorides. organic-chemistry.org Other methods include the use of 2-propanol with a radical initiator, photoredox catalysis, and mechanochemical reduction using mesoporous zinc oxide. organic-chemistry.orgthieme-connect.comrsc.org Selective reduction is also possible. For example, aryl iodides can be selectively reduced in the presence of aryl bromides under certain conditions.

Oxidation: The electron-rich 1,3-dimethoxybenzene ring is susceptible to oxidation. The oxidation of dimethoxybenzene derivatives can lead to various products, including quinones. acs.org The outcome of the oxidation is influenced by the substituents on the ring and the oxidizing agent used. tandfonline.com For instance, electrochemical oxidation of substituted 1,4-dimethoxybenzenes can yield quinones or lead to side-chain oxidation or coupling products, depending on the reaction medium. acs.org The electronic nature of the substituents has a significant effect on the oxidation potential and the products formed. tandfonline.comsigmaaldrich.com Theoretical calculations have been used to understand the effect of substituents on the oxidation potential of 1,4-dimethoxybenzene derivatives. sigmaaldrich.com

Role of Hypervalent Iodine Intermediates in Transformations Involving Iodinated Dimethoxybenzene Scaffolds

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine compounds. These reagents are valuable in organic synthesis due to their unique reactivity and environmentally benign nature. acsgcipr.orgarkat-usa.orgnih.govumich.edubeilstein-journals.org

Iodoarenes can be oxidized to form synthetically useful hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, using oxidizing agents like sodium perborate (B1237305) or m-chloroperoxybenzoic acid. organic-chemistry.org These iodine(III) species can then be used in a variety of transformations. For example, they can act as electrophilic sources of various functional groups.

Diaryliodonium salts are another important class of hypervalent iodine compounds that can be synthesized from iodoarenes. diva-portal.org These salts are excellent arylating agents and can participate in cross-coupling reactions. The synthesis of diaryliodonium salts from iodobenzene (B50100) and various arenes has been well-studied. diva-portal.org

The formation of hypervalent iodine intermediates from this compound would open up new avenues for its functionalization. The iodine(III) center could facilitate reactions such as oxidative cyclizations or the introduction of nucleophiles at the iodine-bearing carbon. The bromo substituent would likely remain unreactive under the conditions used to form and react the hypervalent iodine species, allowing for subsequent transformations at that position.

| Hypervalent Iodine Reagent | Precursor | Typical Oxidizing Agent | Synthetic Utility |

|---|---|---|---|

| (Diacetoxyiodo)arene | Iodoarene | Sodium perborate, m-CPBA organic-chemistry.org | Oxidizing agent, electrophilic functional group transfer organic-chemistry.org |

| Diaryliodonium Salt | Iodoarene and Arene | m-CPBA / Triflic acid diva-portal.org | Arylating agent diva-portal.org |

| Iodosylarene | Iodoarene | Sodium hypochlorite (B82951) organic-chemistry.org | Oxygen transfer reactions |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

This compound serves as a foundational element for the synthesis of a wide array of more complex molecules, including polymers, fine chemicals, and bioactive scaffolds.

The dihalogenated nature of 2-Bromo-5-iodo-1,3-dimethoxybenzene makes it an ideal monomer for step-growth polymerization reactions to produce poly(arylene)s. These polymers are of significant interest due to their thermal stability and unique electronic and optical properties.

The distinct reactivity of the C-I and C-Br bonds is crucial for the synthesis of regioregular conjugated polymers. In palladium-catalyzed cross-coupling reactions such as Suzuki or Stille polymerizations, the C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond intact for subsequent reactions. This allows for a controlled, step-wise polymerization, leading to polymers with a well-defined and repeating arrangement of monomer units. This regioregularity is essential for optimizing the electronic properties of the resulting polymers.

For instance, a Suzuki cross-coupling reaction could be employed where the iodine is first reacted with an arylboronic acid, followed by a second coupling at the bromine site with a different or the same boronic acid derivative. This stepwise approach provides precise control over the polymer's final structure.

| Parameter | Condition for Selective C-I Coupling | Condition for C-Br Coupling |

| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄ | Palladium(0) or Palladium(II) complexes |

| Ligand | Phosphine-based ligands | Often requires more electron-rich or bulky ligands |

| Base | Mild base, e.g., K₂CO₃, NaHCO₃ | Stronger base, e.g., K₃PO₄, Cs₂CO₃ |

| Temperature | Lower temperature (e.g., room temp. to 60 °C) | Higher temperature (e.g., >80 °C) |

This table illustrates typical differential reaction conditions for Suzuki cross-coupling reactions involving aryl iodides and bromides.

The incorporation of the 2,6-dimethoxy-1,4-phenylene unit into polymer backbones can significantly influence the material's electronic properties. The electron-donating nature of the methoxy (B1213986) groups can raise the Highest Occupied Molecular Orbital (HOMO) level of the polymer, which is a key parameter in the design of materials for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). Polymers derived from this compound could potentially be utilized as electron-transporting or hole-blocking layers in such devices, contributing to improved device efficiency and stability. rsc.org The ability to create well-defined polymer architectures is critical for tuning these properties. rsc.orgrsc.org

| Property | Influence of 2,6-Dimethoxy-1,4-phenylene Unit |

| Electron Density | Increased due to electron-donating methoxy groups |

| Solubility | Enhanced in organic solvents, facilitating processing |

| Band Gap | Can be tuned by copolymerization with other aromatic units |

| Morphology | Regioregular synthesis allows for better-ordered polymer chains |

This table summarizes the potential effects of incorporating the 2,6-dimethoxy-1,4-phenylene moiety into polymers for optoelectronic applications.

Beyond polymerization, this compound is a valuable precursor for a variety of fine chemicals. Through sequential cross-coupling reactions, different aryl or alkyl groups can be introduced at the 1- and 4-positions of the benzene (B151609) ring. This allows for the synthesis of unsymmetrically substituted 2,6-dimethoxybenzene derivatives, which can be key intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials.

For example, a Sonogashira coupling at the iodo-position followed by a Heck coupling at the bromo-position would yield a highly functionalized and unsymmetrical molecule that would be challenging to synthesize through other routes.

The 2,6-dimethoxyphenyl moiety is a structural motif found in a number of biologically active natural products and synthetic compounds. researchgate.netnih.gov The ability to selectively functionalize this compound at two different positions makes it an excellent starting material for generating libraries of compounds for drug discovery. researchgate.net By introducing various substituents through cross-coupling reactions, a diverse range of molecular scaffolds can be accessed. wikipedia.org These scaffolds can then be further elaborated to produce potential therapeutic agents. The synthetic utility of this compound lies in its capacity to act as a versatile platform for building molecular complexity. nih.gov

Synthesis of Poly(arylene)s and Functional Polymers

Design of Ligands and Organometallic Reagents

The dihalo-functionality of this compound also lends itself to the synthesis of specialized ligands for organometallic chemistry. Bidentate phosphine (B1218219) ligands, which are crucial in many catalytic processes, can be synthesized from dihaloaryl precursors. wikipedia.org

For instance, reaction with a phosphinating agent like diphenylphosphine, followed by a second phosphination, could lead to novel bidentate phosphine ligands. The steric and electronic properties of these ligands would be influenced by the methoxy groups, potentially leading to catalysts with unique reactivity and selectivity. nih.gov The stepwise functionalization capability allows for the creation of unsymmetrical bidentate ligands, which are of increasing interest in asymmetric catalysis. nih.gov

Furthermore, this compound can be converted into organometallic reagents, such as Grignard or organolithium species, by halogen-metal exchange. The selective formation of a Grignard reagent at the more reactive iodine position would generate a nucleophilic species that can be used in a variety of subsequent reactions to build more complex molecular architectures.

Characterization and Spectroscopic Analysis in Chemical Research

X-ray Crystallographic Analysis: Insights into Solid-State Structure and Intermolecular Interactions

X-ray crystallography offers an unparalleled, atom-level view of a molecule's structure in the solid state. While a specific crystal structure for 2-Bromo-5-iodo-1,3-dimethoxybenzene is not publicly available in the searched literature, analysis of a closely related analog, 2-Bromo-5-iodo-1,3-dimethylbenzene , provides significant insight into the expected crystal packing and intermolecular forces. nih.gov

A key factor governing the solid-state architecture of halogenated aromatic compounds is the presence of non-covalent interactions, particularly C-Halogen···π interactions. These are a form of halogen bonding where the electropositive region on the outer side of the halogen atom (the σ-hole) is attracted to the electron-rich π-system of an adjacent aromatic ring.

In the crystal lattice of compounds like this compound, both the bromine and iodine atoms are capable of participating in such interactions. The strength of this interaction generally increases with the polarizability of the halogen, making the C-I···π interaction a potentially dominant force in directing the crystal packing. These interactions, along with other weak forces like hydrogen bonds and van der Waals forces, dictate the final three-dimensional arrangement of the molecules, influencing physical properties such as melting point and solubility. The analysis of the crystal structure of the analog 2-Bromo-5-iodo-1,3-dimethylbenzene confirms the presence of these directional interactions, which play a crucial role in the supramolecular assembly. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. While a complete, published spectrum was not available in the searched sources, a patent document confirms the use of this compound as an intermediate in the synthesis of more complex molecules, implying its routine characterization by NMR. researchgate.net Furthermore, a scientific paper titled "A Synthetic Strategy for Multi-Functionalized Phospharhodamines via Catalytic P-Arylation" identifies the compound as S2, indicating that its NMR data exists within the research documentation.

Based on the structure, the expected ¹H NMR spectrum would show distinct signals for the two aromatic protons and the two methoxy (B1213986) groups. The aromatic protons would appear as two singlets or a pair of doublets with a small meta-coupling constant, their chemical shifts influenced by the surrounding bromo, iodo, and methoxy substituents. The two methoxy groups, being chemically equivalent due to the plane of symmetry, would likely appear as a single sharp singlet, integrating to six protons.

The ¹³C NMR spectrum would provide further confirmation, showing eight distinct signals corresponding to each carbon atom in the molecule, as they are all in unique chemical environments. The chemical shifts would be characteristic of a substituted benzene (B151609) ring, with the carbons bonded to the electronegative oxygen, bromine, and iodine atoms showing predictable downfield shifts.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and assess its purity by detecting its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact monoisotopic mass of 341.87524 Da. uni.lu

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by approximately 2 m/z units (M+ and M+2). This isotopic signature is a definitive marker for the presence of a bromine atom.

Predicted mass spectrometry data for various adducts of the molecule, which are often observed in techniques like electrospray ionization (ESI), are summarized below. The detection of these adducts can aid in the confident identification of the compound in complex mixtures. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 342.88252 |

| [M+Na]⁺ | 364.86446 |

| [M-H]⁻ | 340.86796 |

| [M+K]⁺ | 380.83840 |

| [M]⁺ | 341.87469 |

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, these spectra would be dominated by vibrations associated with the substituted benzene ring and the methoxy groups.

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The methoxy groups would exhibit C-H stretching vibrations just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric C-O-C stretching of the dimethoxy functionality would produce strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-Br and C-I stretching: The vibrations for the carbon-halogen bonds are found in the far-infrared region. The C-Br stretch is expected around 600-500 cm⁻¹, while the heavier C-I bond vibrates at a lower frequency, typically below 500 cm⁻¹.

While specific experimental spectra for this compound were not found, the analysis of these characteristic regions in related molecules allows for a confident, albeit inferred, characterization of its functional groups.

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. As a result, a comprehensive article structured around advanced computational methodologies for this particular molecule cannot be generated at this time.

The requested in-depth analysis, encompassing Density Functional Theory (DFT) calculations for electronic structure, exploration of reaction mechanisms, prediction of regioselectivity, and molecular dynamics simulations, requires specific research data that has not been published. General theoretical studies on substituted dimethoxybenzene and other aromatic compounds exist, providing a methodological framework for such analyses. For instance, studies on related dimethoxybenzene derivatives often employ DFT methods like the B3LYP functional to investigate electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and molecular electrostatic potentials (MEPs). These calculations help in understanding the thermodynamic stability and reactivity of such molecules.

However, without specific computational experiments performed on this compound, any discussion of its electronic structure, reaction energy landscapes, molecular orbital analysis, conformational behavior, or predicted spectroscopic signatures would be purely speculative and fall outside the bounds of scientifically accurate reporting.

The scientific community relies on published, peer-reviewed research to build upon existing knowledge. The absence of such studies for this compound indicates that this specific compound may not have been a focus of theoretical investigation to date, or the research has not been made public. Therefore, fulfilling the detailed request for an article based on non-existent specific data is not possible while adhering to the principles of accuracy and factual reporting.

Q & A

Q. Table 1: Crystallographic Parameters for Related Compounds

| Compound | R Factor | wR Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| 2-Bromo-5-iodo-1,3-dimethylbenzene | 0.059 | 0.133 | 20.2 | |

| 5-Bromo-2-iodo-1,3-dimethylbenzene | 0.067 | 0.141 | 18.7 |

Advanced: How can researchers resolve contradictions in reported reactivity of halogenated dimethoxybenzenes?

Methodological Answer:

Contradictions often arise from:

- Reagent Purity: Trace moisture in solvents (e.g., THF) can deactivate catalysts.

- Kinetic vs. Thermodynamic Control: Varying reaction times may favor different intermediates.

- Systematic Analysis: Use control experiments with standardized reagents and replicate conditions from literature. Cross-validate with DFT calculations to predict regioselectivity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.

- Storage: Keep in amber glass bottles at 2–8°C under inert gas (Ar/N₂).

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational modeling predict cross-coupling reactivity of this compound?

Methodological Answer:

- DFT Calculations: Model transition states for Suzuki-Miyaura couplings to assess activation energies.

- Molecular Orbital Analysis: Evaluate HOMO/LUMO interactions between the aryl halide and catalyst (e.g., Pd(PPh₃)₄).

- Solvent Effects: Simulate polarity impacts using COSMO-RS. Validate with experimental yields .

Basic: What are the challenges in purifying this compound, and how are they addressed?

Methodological Answer:

- Challenge 1: Co-elution of isomers in column chromatography.

- Solution: Use gradient elution with hexane/ethyl acetate (95:5 to 80:20).

- Challenge 2: Low solubility in polar solvents.

- Solution: Recrystallize from ethanol/water mixtures .

Advanced: How do substituent positions influence electronic properties and reactivity?

Methodological Answer:

- Methoxy Groups: Electron-donating effects activate the ring for electrophilic substitution at para positions.

- Halogens: Bromine (σₚ = +0.23) and iodine (σₚ = +0.18) direct incoming electrophiles to meta positions.

- Steric Effects: 1,3-Dimethoxy substitution creates steric hindrance, favoring mono-halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.